1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE
Overview
Description
1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE is a complex organic compound that features multiple aromatic rings and heterocyclic structures. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE likely involves multiple steps, including the formation of benzimidazole and benzodioxole rings, followed by their coupling with other aromatic and heterocyclic components. Typical reaction conditions might include:
Reagents: Various organic solvents, catalysts, and reagents such as acids or bases.
Conditions: Controlled temperatures, pressures, and pH levels to ensure the desired reactions occur efficiently.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or benzodioxole rings.
Reduction: Reduction reactions might target specific functional groups within the compound.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its unique structural properties and reactivity, contributing to the development of new synthetic methods or materials.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its complex structure and potential reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Benzodioxole Derivatives: Compounds featuring the benzodioxole ring.
Imidazole Derivatives: Other compounds containing the imidazole ring.
Uniqueness
The uniqueness of 1-[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]-4-[(Z)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-ONE lies in its combination of multiple aromatic and heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylidene)-2-(2-methoxyphenyl)imidazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4/c1-33-22-9-5-2-6-18(22)26-30-21(14-17-10-11-23-24(15-17)35-16-34-23)27(32)31(26)13-12-25-28-19-7-3-4-8-20(19)29-25/h2-11,14-15H,12-13,16H2,1H3,(H,28,29)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHBNXMGGUFYQT-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=CC3=CC4=C(C=C3)OCO4)C(=O)N2CCC5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C2=N/C(=C\C3=CC4=C(C=C3)OCO4)/C(=O)N2CCC5=NC6=CC=CC=C6N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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